

# Application Note & Protocol: Generation of MLL-AF4 Fusion Protein Antibodies

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction The t(4;11)(q21;q23) chromosomal translocation results in the MLL-AF4 (KMT2A-AFF1) fusion protein, a key driver of high-risk pro-B acute lymphoblastic leukemia (ALL), particularly in infants.[1][2] This oncoprotein aberrantly regulates gene expression by recruiting transcriptional machinery, such as the super elongation complex (SEC) and the histone methyltransferase DOT1L, to target genes like HOXA9 and BCL-2, promoting leukemogenesis. [1][3][4][5] High-quality antibodies specific to the MLL-AF4 fusion protein are critical tools for elucidating its pathological mechanisms, developing diagnostic assays, and exploring targeted therapeutic strategies.

This document provides detailed protocols for the generation of monoclonal antibodies against the MLL-AF4 fusion protein using hybridoma technology. It includes procedures for antigen design, immunization, hybridoma screening, and antibody characterization.

# **Section 1: Antigen Design and Preparation**

A critical first step in generating specific antibodies is the design and production of a high-quality immunogen. As MLL-AF4 is an intracellular protein, a recombinant protein fragment is a suitable antigen. To ensure specificity for the fusion protein, the immunogen should ideally encompass the unique junction between MLL and AF4 or a region of AF4 not homologous to other common proteins.

Protocol 1: Recombinant Antigen Production



## Antigen Selection:

- Strategy: Express a fragment of the human AF4 portion of the fusion protein as a recombinant protein. A previously successful approach used amino acids 782-979 of human AF4.[6][7] This region is downstream of the fusion breakpoint and is specific to the AF4 component.
- Construct Design: Clone the cDNA sequence corresponding to the selected AF4 fragment into a bacterial expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., Glutathione S-transferase (GST) or 6x-His). This tag will facilitate purification.

## • Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow a 1 L culture at 37°C in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8.
- $\circ$  Induce protein expression by adding Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- Incubate the culture for an additional 3-4 hours at 30°C or overnight at 16-18°C to improve protein solubility.

#### Purification:

- Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., PBS with 1% Triton X-100, lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove insoluble debris.
- Purify the recombinant protein from the supernatant using affinity chromatography (e.g.,
   Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged



proteins) according to the manufacturer's instructions.

- Elute the purified protein and dialyze against PBS to remove residual elution buffer components.
- · Quality Control:
  - Assess protein purity and confirm the expected molecular weight using SDS-PAGE and Coomassie blue staining. Purity should be >90%.[8]
  - Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
  - Confirm protein identity via Western blot using an anti-tag antibody or by mass spectrometry.

# Section 2: Monoclonal Antibody Generation via Hybridoma Technology

Hybridoma technology involves immortalizing antibody-producing B cells by fusing them with myeloma cells, enabling continuous production of a specific monoclonal antibody.[9][10][11]

Protocol 2: Immunization and Titer Monitoring

- Animal Selection: Use 4-5 female BALB/c mice, 6-8 weeks old.[12]
- Immunogen Preparation: For the primary immunization, emulsify the purified recombinant antigen with Complete Freund's Adjuvant (CFA) at a 1:1 ratio. For subsequent booster immunizations, use Incomplete Freund's Adjuvant (IFA).[13]
- Immunization Schedule: Follow a structured immunization protocol to elicit a strong immune response. The total amount of antigen required for a 5-mouse protocol is approximately 2 mg for immunization and 2 mg for screening.[8]



| Procedure               | Day                        | Description                                                            | Antigen<br>Dose/Mouse | Adjuvant         | Injection<br>Route                                  |
|-------------------------|----------------------------|------------------------------------------------------------------------|-----------------------|------------------|-----------------------------------------------------|
| Pre-immune<br>Bleed     | 0                          | Collect 50-<br>100 µL of<br>blood for<br>negative<br>control<br>serum. | N/A                   | N/A              | Tail Vein Nick                                      |
| Primary<br>Immunization | 1                          | Primary<br>injection.                                                  | 50-100 μg[14]<br>[15] | CFA              | Subcutaneou<br>s (SQ) /<br>Intraperitonea<br>I (IP) |
| First Booster           | 21                         | First booster injection.                                               | 50 μg[16]             | IFA              | SQ / IP                                             |
| Second<br>Booster       | 42                         | Second<br>booster<br>injection.                                        | 50 μg[16]             | IFA              | SQ / IP                                             |
| Test Bleed              | 50                         | Collect blood to test antibody titer.                                  | N/A                   | N/A              | Tail Vein Nick                                      |
| Third Booster           | 62                         | Third booster injection (if needed based on titer).                    | 50 μg[16]             | IFA              | SQ / IP                                             |
| Final Boost             | ~80 (3 days<br>pre-fusion) | Final boost to<br>stimulate B-<br>cell<br>expansion.                   | 50 μg                 | None (in<br>PBS) | Intravenous<br>(IV) or IP                           |

• Titer Monitoring by ELISA:



- $\circ$  Coat a 96-well plate with the purified antigen (1-5 µg/mL) in a coating buffer overnight at 4°C.
- Wash the plate and block with 1% BSA in PBS.
- Add serial dilutions of the mouse serum (from pre-immune and test bleeds) and incubate.
- Wash and add a secondary antibody conjugated to HRP (e.g., anti-mouse IgG-HRP).
- Wash and add a substrate (e.g., TMB). Stop the reaction and read the absorbance at 450 nm.
- A positive response is a high absorbance value from the test bleed serum compared to the pre-immune serum. Select the mouse with the highest titer for fusion.

## Protocol 3: Hybridoma Fusion and Screening

## · Cell Preparation:

- Three days after the final boost, euthanize the selected mouse and aseptically harvest the spleen.
- Prepare a single-cell suspension of splenocytes.
- Separately, culture SP2/0-Ag14 myeloma cells (which are HGPRT-negative) to the log phase of growth.[10]

#### Fusion:

- Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.
- Fuse the cells by adding Polyethylene Glycol (PEG) dropwise, followed by gentle mixing.
   [10][11]

### Selection of Hybridomas:

 Slowly dilute the cell fusion mixture with a serum-free medium and then plate the cells into multiple 96-well plates in HAT selection medium (Hypoxanthine, Aminopterin, Thymidine).



- Aminopterin blocks the de novo nucleotide synthesis pathway, killing the unfused myeloma cells. Unfused splenocytes have a limited lifespan and will die naturally. Only hybridoma cells (splenocyte-myeloma fusion) will survive by using the salvage pathway via the splenocyte-derived HGPRT enzyme.[10]
- Screening for Antigen-Specific Hybridomas:
  - After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for the presence of the desired antibody using the same ELISA protocol as for titer monitoring.
  - Expand the positive clones into larger culture vessels (e.g., 24-well plates).

Protocol 4: Cloning, Expansion, and Antibody Production

- Subcloning:
  - Clone the positive hybridoma cultures by limiting dilution to ensure that the resulting cell line is monoclonal (derived from a single parent cell).[9]
  - Re-screen the subclones to confirm antibody production.
- Expansion and Cryopreservation:
  - Expand the best-performing monoclonal hybridoma line.
  - Cryopreserve vials of the cell line in liquid nitrogen for long-term storage.
- Antibody Production and Purification:
  - Grow the hybridoma cells in larger-scale cultures (e.g., roller bottles or bioreactors). The culture supernatant can yield 10-30 mg of monoclonal antibody per liter.[8]
  - Purify the monoclonal antibody from the culture supernatant using Protein A or Protein G
     affinity chromatography, depending on the antibody isotype.[8][17]

# **Section 3: Antibody Characterization and Validation**



Proper validation is essential to ensure the antibody is specific and functional for its intended applications.

- ELISA: Confirm high-affinity binding to the MLL-AF4 recombinant antigen.
- Western Blotting: Test the antibody's ability to detect the MLL-AF4 fusion protein in cell
  lysates from t(4;11)-positive leukemia cell lines (e.g., SEM, RS4;11). The expected size of
  the MLL-AF4 protein is approximately 240 kDa.[18] No band should be detected in MLLAF4-negative cell lines (e.g., K562).
- Immunoprecipitation (IP): Verify that the antibody can pull down the MLL-AF4 protein from cell lysates. The immunoprecipitated protein can be detected by Western blotting.[7]
- Isotyping: Determine the antibody's class and subclass (e.g., IgG1, IgG2a) using an isotyping kit.

# Section 4: Signaling Pathway and Workflow Diagrams

MLL-AF4 Oncogenic Signaling Pathway The MLL-AF4 fusion protein drives leukemogenesis by aberrantly recruiting transcriptional elongation complexes to MLL target genes, leading to their overexpression.





Click to download full resolution via product page

Caption: MLL-AF4 recruits SEC and DOT1L to activate target gene transcription.



Monoclonal Antibody Production Workflow This diagram outlines the key stages of generating monoclonal antibodies using hybridoma technology.





Click to download full resolution via product page

Caption: Workflow for generating MLL-AF4 monoclonal antibodies.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Revisiting the biology of infant t(4;11)/MLL-AF4+ B-cell acute lymphoblastic leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic regulator genes direct lineage switching in MLL/AF4 leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL fusions: Pathways to leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLL-AF4 binds directly to a BCL-2 specific enhancer and modulates H3K27 acetylation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AFF4, a component of the ELL/p-TEFb elongation complex and a shared subunit of MLL chimeras can link transcription elongation to leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. qedbio.com [qedbio.com]
- 7. A higher-order complex containing AF4- and ENL-family proteins with P-TEFb facilitates oncogenic and physiologic MLL-dependent transcription PMC [pmc.ncbi.nlm.nih.gov]
- 8. Custom Mouse Monoclonal Antibody Production | Thermo Fisher Scientific JP [thermofisher.com]
- 9. Hybridoma technology Wikipedia [en.wikipedia.org]
- 10. rnlkwc.ac.in [rnlkwc.ac.in]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Immunisation protocols Monoclonal antibodies [covalab.com]
- 13. Monoclonal Antibody Production Application and Protocol Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 14. Immunization protocol. EuroMAbNet [euromabnet.com]
- 15. research.cuanschutz.edu [research.cuanschutz.edu]



- 16. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific HK [thermofisher.com]
- 17. Comprehensive Guide on Recombinant Antibody Purification | evitria [evitria.com]
- 18. AF4 encodes a ubiquitous protein that in both native and MLL-AF4 fusion types localizes to subnuclear compartments [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Generation of MLL-AF4
   Fusion Protein Antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15583369#protocol-for-generating-mll-af4-fusion-protein-antibodies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com